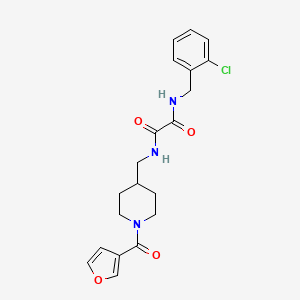
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide” is a synthetic compound with potential applications in various fields of research and industry. Its molecular weight is 234.299 .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in “N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide” can be modified through various chemical reactions, including nucleophilic substitution reactions . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
“N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide” has a molecular weight of 234.299 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Potential as a Kinase Inhibitor
Research has identified compounds with structural similarities to N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promising results in inhibiting tumor growth in Met-dependent human gastric carcinoma models, highlighting their potential for development into therapeutic agents for cancer treatment (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Compounds related to N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide have been designed, synthesized, and evaluated for their antitubercular and antibacterial activities. Some derivatives exhibited potent activity against tuberculosis and significant antibacterial effects, suggesting the potential of N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide derivatives in treating infectious diseases (Bodige et al., 2019).
Serotonin Receptor Imaging
Studies on compounds structurally similar to N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide have explored their use in PET imaging of serotonin 1A receptors in humans. These studies aim to advance our understanding of neurological conditions and contribute to the development of diagnostic tools for mental health disorders (Choi et al., 2015).
Structural and Conformational Analysis
The crystal structure and molecular conformation of solvated derivatives of N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide have been analyzed, providing insights into their potential antineoplastic properties. Such studies are crucial for understanding the compound's interactions at the molecular level, which can inform the design of more effective therapeutic agents (Banerjee et al., 2002).
Modulation of Genotoxicity
Research into the modulation of genotoxicity by free radical scavengers in relation to compounds similar to N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide highlights the potential for these compounds to influence cellular damage and repair mechanisms. Such studies contribute to our understanding of the compound's safety profile and therapeutic potential (Skolimowski et al., 2010).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-7-5-11(6-8-12)14-13(16)15-9-3-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHMUYFDFWKEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

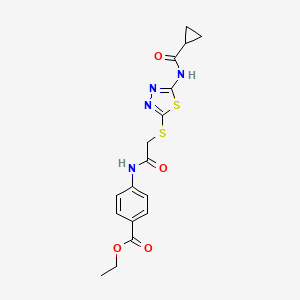
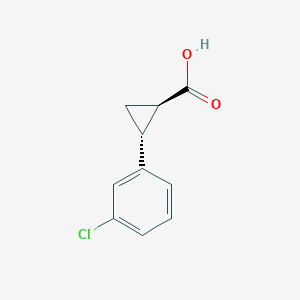

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5,7-dimethylchromen-2-one](/img/structure/B2423118.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)

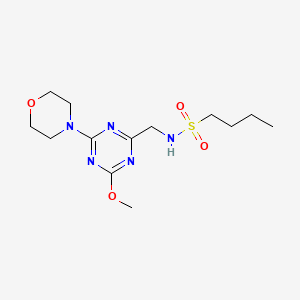
![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)
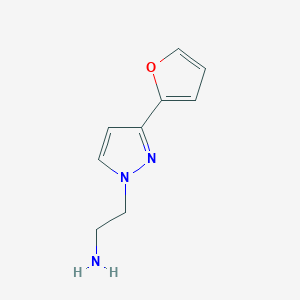
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2423127.png)
![2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2423129.png)

